2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine
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Overview
Description
2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine is a useful research compound. Its molecular formula is C19H22FNO and its molecular weight is 299.389. The purity is usually 95%.
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Scientific Research Applications
Serotonin 1A Receptors Study
[18F]p-MPPF , a compound structurally related to "2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine," has been utilized in research as a 5-HT1A antagonist to study serotonergic neurotransmission using positron emission tomography (PET). This research provides insights into the chemistry, radiochemistry, animal studies (including rats, cats, and monkeys), human studies with PET, toxicity, and metabolism of the compound, highlighting its application in neuroscientific research (Plenevaux et al., 2000).
Corrosion Inhibition
Research on piperidine derivatives , including those with structural similarities to the chemical , has been conducted to evaluate their efficacy as corrosion inhibitors for iron. These studies utilize quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties, providing valuable insights into the application of these compounds in materials science (Kaya et al., 2016).
Antitumor Activity
A study on aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones identified compounds with potent, selective, and orally efficacious c-Met/ALK dual inhibition. These findings have implications for the development of new therapeutics in cancer treatment, showcasing the potential medical applications of structurally related piperidine compounds (Jingrong Li et al., 2013).
Synthesis and Evaluation
Research into the synthesis and cytotoxic evaluation of 4-piperidinol derivatives against human hepatoma and breast cancer cell lines has been reported. This study highlights the chemical versatility and potential therapeutic applications of piperidine derivatives, including those structurally related to "this compound" (Kucukoglu et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
2-[[2-(5-fluoro-2-methoxyphenyl)phenyl]methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO/c1-22-19-10-9-15(20)13-18(19)17-8-3-2-6-14(17)12-16-7-4-5-11-21-16/h2-3,6,8-10,13,16,21H,4-5,7,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEPBRNLPYTNDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=CC=C2CC3CCCCN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.